molecular formula C8H9NO2 B112345 3-(Aminomethyl)benzoic acid CAS No. 2393-20-6

3-(Aminomethyl)benzoic acid

Cat. No.: B112345
CAS No.: 2393-20-6
M. Wt: 151.16 g/mol
InChI Key: GSWYUZQBLVUEPH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring via a methylene bridge (-CH2-), and a carboxylic acid group (-COOH) directly attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 3-Cyanobenzoic Acid: One common method involves the catalytic hydrogenation of 3-cyanobenzoic acid in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature conditions.

    Amination of 3-Chloromethylbenzoic Acid: Another method involves the amination of 3-chloromethylbenzoic acid using aqueous ammonia or an amine source. This reaction can be facilitated by heating and the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form 3-(aminomethyl)benzyl alcohol under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).

Major Products:

    Oxidation Products: 3-(Nitromethyl)benzoic acid, 3-(Nitrosomethyl)benzoic acid.

    Reduction Products: 3-(Aminomethyl)benzyl alcohol.

    Substitution Products: 3-(Halomethyl)benzoic acid, 3-(Alkylmethyl)benzoic acid.

Mechanism of Action

Target of Action

3-(Aminomethyl)benzoic acid, also known as Aminomethylbenzoic acid, is primarily used as an antifibrinolytic agent . Antifibrinolytic agents are compounds that inhibit fibrinolysis, the process that leads to the breakdown of blood clots.

Mode of Action

As an antifibrinolytic agent, it is believed to work by inhibiting the enzymes that are involved in the breakdown of fibrin, a protein that forms a mesh-like structure to form a blood clot .

Biochemical Pathways

As an antifibrinolytic agent, it is likely to affect the fibrinolytic pathway, which is responsible for the breakdown of blood clots. By inhibiting this pathway, this compound helps to stabilize the formed blood clots .

Result of Action

The primary result of the action of this compound is its antifibrinolytic effect, which helps in the stabilization of blood clots . This can be particularly useful in conditions where there is excessive bleeding or risk of bleeding.

Biochemical Analysis

Biochemical Properties

These are organic compounds containing a benzene ring which bears at least one carboxyl group

Molecular Mechanism

It is known that benzoic acids can interact with various biomolecules due to their carboxyl group . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

It is known that benzoic acids can be involved in various metabolic processes due to their carboxyl group .

Scientific Research Applications

3-(Aminomethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the para position.

    2-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the ortho position.

    3-(Methylamino)benzoic acid: Similar structure but with a methyl group attached to the amino group.

Uniqueness: 3-(Aminomethyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group relative to the carboxylic acid group affects the compound’s ability to participate in specific reactions and interact with biological targets.

Properties

IUPAC Name

3-(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYUZQBLVUEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333445
Record name 3-(aminomethyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-20-6
Record name 3-(aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

N-Boc-(3RS)-Aminomethylcyclohexanecarboxylic acid was prepared from commercially available 3-cyanobenzoic acid by catalytic hydrogenation using palladium on charcoal in methanol to give the 3-aminomethylbenzoic acid. This was reacted with Boc-ON, followed by hydrogenation with rhodium on aluminum oxide in methanol to yield N-Boc-(3RS)-aminomethylcyclohexane carboxylic acid. FAB+MS: (M+H)+ =258 This compound was then incorporated into the peptide using the methods described in Example 1 and isolated by the method described in Example 2. The diastereomers were separated by RP-HPLC.
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Synthesis routes and methods II

Procedure details

Commercially available 3-cyanobenzoic acid was hydrogenated in the presence of palladium on charcoal in methanol to yield 3-aminomethylbenzoic acid. This was reacted with Boc-ON to obtain Boc-aminomethylbenzoic acid and incorporated into the peptide by solid phase peptide synthesis methodology as described in Example 1 and isolated according to the procedures described in Example 2.
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Synthesis routes and methods III

Procedure details

circle-solid.HCl (Mamb; 13.08 g, 70.0 mmol) was dissolved in 120 ml DMF and DIEA (24.32 ml, 140 mmol) was added, changing the pH from 4 to 7.5. The white suspension was stirred for 30 min at room temperature before a solution of Boc-Asp(OBzl)-OSu (29.40 g, 70.0 mmol) in DMF (50 ml) was added. The mixture was allowed to stir 24 hr, during which time it turned to a gold solution. The solution was added to 5% citric acid (2000 ml) and cooled to 5° C. for 3 hr. The solids were then collected by filtration, washed with ice cold water (200 ml) and ice cold ethyl ether (100 ml), and dried under reduced pressure to give the title compound as a colorless solid (29.62 g, 92%); MP=149-151° C.; DCI-MS: [M+NH4 ]=474.
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13.08 g
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120 mL
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24.32 mL
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Boc-Asp(OBzl)-OSu
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29.4 g
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50 mL
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2000 mL
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92%

Synthesis routes and methods IV

Procedure details

NMeArg(Tos)-Gly-OBzl (14.40 g, 29.4 mmol), Boc-D-Lys(Tfa) (10.00 g, 29.4 mmol), and HBTU (11.37 g, 62.0 mmol) were dissolved in methylene chloride (40 ml). After cooling to 0° C., DIEA (10.44 g, 62.0 mmol) was added and the reaction was allowed to proceed 20 minutes at 0° C. and 2 days at room temperature. The reaction mixture was diluted with ethyl acetate (800 ml), extracted with 200 ml portions of 0.2 N HCl (1×), sat. NaHCO3 (1×), and saturated NaCl (2×), dried (MgSO4), and evaporated under reduced pressure to a yellow solid. Purification by flash chromatography (silica gel; 5:1 EtOAc:acetonitrile) gave the title compound as a colorless solid (20.34 g, 85%). MP 78-85° C.; DCI-MS: [M+NH4 ]=831.
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10 g
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11.37 g
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40 mL
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10.44 g
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800 mL
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85%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Aminomethyl)benzoic acid contribute to the development of orally bioavailable peptides?

A: Research suggests that incorporating AmAbz and employing sequential backbone N-methylations in peptides can enhance oral bioavailability. This strategy aims to reduce the peptide's size and potential hydrogen-bonding sites, potentially improving its ability to traverse biological membranes. For instance, the tetrapeptide NNC 26-0235, incorporating AmAbz and N-methylations, displayed comparable in vivo potency to other growth hormone secretagogues (like ipamorelin) and exhibited 10% oral bioavailability in dogs. []

Q2: Can you explain the significance of this compound's distinct functionalities in peptide synthesis?

A: AmAbz possesses three distinct reactive sites that offer remarkable selectivity in peptide synthesis. The benzylamino group exhibits preferential reactivity with protecting groups like Boc2O or Fmoc−OSu, eliminating the need for additional protection at the arylamino group. This selectivity simplifies synthetic strategies and enhances efficiency in generating complex peptide structures. []

Q3: How does this compound contribute to the efficacy of GPIIb/IIIa antagonists?

A: AmAbz serves as a crucial structural component in cyclic peptidomimetic GPIIb/IIIa antagonists like DMP 728. This compound exhibits high affinity and specificity for the platelet GPIIb/IIIa receptor, effectively inhibiting platelet aggregation. Notably, DMP 728 demonstrated potent antithrombotic effects in a canine model, suggesting its therapeutic potential in preventing arterial thrombosis. [, ]

Q4: How does the incorporation of this compound into apratoxin analogs influence their structure and activity?

A: Studies exploring apratoxin analogs revealed that replacing the MoCys moiety with this compound (A1) resulted in compounds with retained, albeit modified, cytotoxic activity. Interestingly, N-methylating the amino group of A1 further enhanced potency compared to the parent analog. While not fully replacing the activity of the natural product, these findings highlight the potential of AmAbz in developing structurally simplified analogs with comparable biological activity. []

Q5: What are the implications of the conformational flexibility of this compound-containing peptides like apratoxin M7?

A: Analysis of apratoxin M7, an analog containing AmAbz, revealed the presence of both cis and trans isomers around the Tyr(Me)-MeAla amide bond. This conformational flexibility may influence the molecule's interaction with its biological target compared to the predominantly trans conformation observed in the natural product. Further research is needed to understand the impact of this flexibility on the analog's overall efficacy and potential for therapeutic development. []

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